molecular formula C41H67N13O16S2 B15199902 Transdermal Peptide

Transdermal Peptide

Cat. No.: B15199902
M. Wt: 1062.2 g/mol
InChI Key: KSPOFDOFSFGNSZ-MIBWGPQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Comparison with Similar Compounds

Biological Activity

Transdermal peptides represent a promising avenue in drug delivery systems, particularly for their ability to enhance the permeation of macromolecules through the skin barrier. This article explores the biological activity of transdermal peptides, focusing on their mechanisms, efficacy, and case studies that highlight their potential applications.

Transdermal peptides function primarily through two mechanisms:

  • Energy-Dependent Permeation : Research indicates that certain peptides, such as TD1, require energy for effective transdermal delivery. The presence of adenosine triphosphate (ATP) significantly enhances the permeation of protein-based drugs through the skin, suggesting an energy-dependent process at play .
  • Cell-Penetrating Peptides (CPPs) : CPPs have shown high transduction efficiency and low cytotoxicity, making them suitable for delivering larger molecules like proteins. For instance, the macromolecule transduction domain 1067 (MTD 1067) has been evaluated for its ability to deliver various protein cargoes effectively without compromising their biological activity .

1. TD1 Peptide and Protein Delivery

A study demonstrated that the TD1 peptide could facilitate the transdermal delivery of botulinum neurotoxin type A (BoNT-A). This method provided a non-invasive alternative for reducing inflammation by effectively penetrating intact skin . The results showed significant reductions in pain-related responses when administered topically with TD1.

2. MTD 1067 and Biological Activity

In another study, MTD 1067 was conjugated with several protein cargoes, including growth hormone-releasing hexapeptide-6 (GHRP-6) and platelet-derived growth factor BB (PDGF-BB). The findings indicated that MTD 1067 significantly increased the delivery efficiency of these proteins into the dermis while maintaining their biological activities. For example, MTD-GHRP-6 exhibited enhanced anti-melanogenic activity compared to its unmodified counterpart .

Efficacy and Safety

The efficacy of transdermal peptides is often measured by their ability to enhance drug delivery across the skin barrier while ensuring minimal cytotoxicity. Studies have shown that peptides like TD1 can facilitate the transport of large macromolecules effectively without degrading them in the skin's proteolytic environment . Moreover, MTD 1067-conjugated proteins displayed no cytotoxic effects, reinforcing their safety for cosmetic and therapeutic applications .

Data Table: Comparison of Transdermal Peptides

PeptideCargo DeliveredMechanismBiological ActivityCytotoxicity
TD1BoNT-AEnergy-dependentSignificant reduction in inflammationLow
MTD 1067GHRP-6, PDGF-BBCell-penetratingEnhanced collagen synthesis; anti-melanogenic activityNone

Properties

Molecular Formula

C41H67N13O16S2

Molecular Weight

1062.2 g/mol

IUPAC Name

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

InChI

InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60)/t21-,23+,24+,25-,26-,27+,28-,29-,30-,31-,72?/m0/s1

InChI Key

KSPOFDOFSFGNSZ-MIBWGPQCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H]1CCCC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](SS(=O)[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.